4,6-Dichloro-2-(pyridin-3-yl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(pyridin-3-yl)pyrimidine is an aromatic heterocyclic compound that contains both pyridine and pyrimidine rings.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It’s known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation and other biological processes .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects .
Action Environment
It’s known that the compound’s solubility can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with 1,3-dichloroacetone under basic conditions, followed by cyclization and chlorination steps .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination reactions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines and pyridines.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides and other oxidized derivatives.
Scientific Research Applications
4,6-Dichloro-2-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coordination compounds.
Comparison with Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
4,6-Dichloropyrimidine: Shares the pyrimidine core but lacks the pyridine ring, resulting in different chemical properties.
Uniqueness: 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine is unique due to its dual aromatic ring system, which provides a versatile scaffold for chemical modifications and enhances its biological activity .
Properties
IUPAC Name |
4,6-dichloro-2-pyridin-3-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-7-4-8(11)14-9(13-7)6-2-1-3-12-5-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECDDDYREDDCDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647967 |
Source
|
Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89508-47-4 |
Source
|
Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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